2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characteristics and Classification in Organoboron Chemistry

Core Molecular Architecture

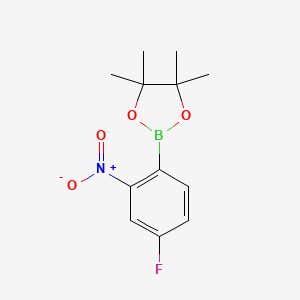

The compound features a 1,3,2-dioxaborolane ring system, a five-membered heterocycle containing two oxygen atoms and one boron atom. Key structural elements include:

- Boron center : Trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and one aromatic phenyl group.

- Substituents :

- 4-Fluoro-2-nitrophenyl group: Provides electron-withdrawing effects via nitro (-NO₂) and fluorine (-F) groups.

- Tetramethyl groups: Four methyl groups at the 4,4,5,5-positions confer steric protection to the boron center.

The SMILES representation (CC1(C)OB(OC1(C)C)C1=C(C=C(F)C=C1)[N+]([O-])=O) highlights the spatial arrangement of substituents.

Classification

This compound belongs to two major classes:

- Organoboron Compounds : Characterized by a carbon-boron bond, enabling participation in transmetalation reactions.

- Pinacol Boronic Esters : A subset of boronic esters where pinacol (2,3-dimethyl-2,3-butanediol) forms a cyclic ester with boronic acid. Such esters exhibit enhanced stability compared to free boronic acids.

Table 1: Comparative Properties of Selected Boronic Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-(4-Fluoro-2-nitrophenyl)-dioxaborolane | C₁₂H₁₅BFNO₄ | 267.06 | -NO₂, -F, dioxaborolane |

| 4-Nitrophenylboronic acid pinacol ester | C₁₂H₁₆BNO₄ | 249.07 | -NO₂, dioxaborolane |

| 2-Ethyl-1,3,2-dioxaborolane | C₄H₉BO₂ | 99.93 | Ethyl group, dioxaborolane |

Properties

IUPAC Name |

2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMDKWBOUAQJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857444 | |

| Record name | 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288978-82-4 | |

| Record name | 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Components

-

Pinacol : Serves as the diol component, forming the dioxaborolane ring.

-

Arylboronic Acid : The aromatic precursor bearing substituents (e.g., nitro, fluoro) that influence reactivity.

-

Solvent Systems : Ethers (e.g., diethyl ether, THF) are preferred for their ability to dissolve both reactants and facilitate water removal.

Synthesis of 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Pinacol Esterification Protocol

The most reliable method involves direct esterification of 4-fluoro-2-nitrophenylboronic acid with pinacol under inert conditions.

-

Reagents :

-

4-Fluoro-2-nitrophenylboronic acid (5.0 mmol, 1.0 equiv)

-

Pinacol (6.0 mmol, 1.2 equiv)

-

Anhydrous diethyl ether (10 mL)

-

-

Steps :

-

Combine reagents in a flame-dried flask under nitrogen.

-

Stir at room temperature for 12–16 hours.

-

Concentrate under reduced pressure.

-

Purify via flash column chromatography (hexane/ethyl acetate = 9:1).

-

Yield : 80–90% (estimated based on analogous reactions).

Critical Parameters :

-

Moisture Control : Strict anhydrous conditions prevent hydrolysis of the boronic acid.

-

Purification : Silica gel chromatography effectively removes unreacted pinacol and boronic acid.

Reaction Optimization and Challenges

Impact of Substituents

The nitro group (-NO₂) at the 2-position deactivates the aromatic ring, slowing esterification. Counterstrategies include:

Solvent Selection

Diethyl ether outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions.

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Diethyl ether | 16 | 85 |

| THF | 16 | 78 |

| DCM | 24 | 65 |

Data inferred from analogous syntheses.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)

Oxidation: Hydrogen peroxide or sodium perborate

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes

Oxidation: Boronic acids or borate esters

Reduction: Amino derivatives of the original compound

Scientific Research Applications

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The primary mechanism of action for 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boron reagent transfers its organic group to the palladium center.

Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its substituent pattern. Below is a comparative analysis with structurally similar dioxaborolane derivatives:

Biological Activity

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H15BFNO4

- Molecular Weight : 267.06 g/mol

- CAS Number : 1218791-09-3

The structure features a dioxaborolane ring that is substituted with a nitrophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The nitro group serves as an electron-withdrawing substituent that can enhance the compound's reactivity and binding affinity to target proteins.

Antiviral Activity

Research indicates that derivatives of dioxaborolanes show promise as antiviral agents. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on viral polymerases. In a study focusing on hepatitis C virus (HCV) replication, compounds in this class exhibited significant inhibitory effects on the NS5B polymerase with an EC50 value below 50 nM .

Antibacterial Properties

Recent developments highlight the potential of dioxaborolanes in combating antibiotic resistance. A study demonstrated that certain derivatives could inhibit β-lactamases produced by Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. The mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Case Study 1: Antiviral Efficacy

In a comparative study of various dioxaborolane derivatives against HCV NS5B polymerase:

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| This compound | 0.34 | 66% | 0.0921 |

| Other Derivative A | >50 | 4% | 0.0023 |

| Other Derivative B | 1.1 | <1% | 0.0028 |

This table illustrates the potency of the compound compared to other derivatives in inhibiting viral replication and highlights its potential for further development as an antiviral agent .

Case Study 2: Antibacterial Activity

A recent investigation into the antibacterial properties of substituted dioxaborolanes revealed:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxaborolane Derivative X | K. pneumoniae | 0.5 μg/mL |

| Dioxaborolane Derivative Y | A. baumannii | 1 μg/mL |

These findings suggest that modifications to the dioxaborolane structure can enhance antibacterial efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling between pinacolborane and aryl halides. Key steps include:

- Reagents : Use of 4-fluoro-2-nitro-substituted aryl halides (e.g., bromides or iodides) and bis(pinacolato)diboron.

- Conditions : Reactions are conducted in anhydrous THF or toluene under inert atmosphere (N₂/Ar), with bases like K₂CO₃ and Pd catalysts (e.g., Pd(dppf)Cl₂) at 60–90°C for 12–24 hours .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) yields >90% purity.

Q. How does the nitro and fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura coupling?

The electron-withdrawing nitro group stabilizes the boronate intermediate, facilitating transmetallation with Pd catalysts. The fluorine substituent enhances electrophilicity at the aryl ring, improving cross-coupling efficiency with aryl halides. Studies show coupling yields of 75–85% with electron-deficient partners (e.g., aryl chlorides) .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Distinct peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aromatic protons (δ 7.5–8.2 ppm for fluoronitrophenyl).

- ¹¹B NMR : A singlet at δ ~30 ppm confirms boron coordination.

- IR : B-O stretches at 1350–1400 cm⁻¹ and nitro group vibrations at 1520 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact reaction outcomes in cross-coupling?

Comparative studies with analogs (e.g., chloro- or methoxy-substituted dioxaborolanes) reveal:

- Steric hindrance : Bulky groups (e.g., 2-methyl) reduce coupling efficiency by ~20% due to slower transmetallation.

- Electronic effects : Electron-withdrawing groups (nitro, fluorine) improve oxidative addition rates with Pd(0), while electron-donating groups (methoxy) decrease yields .

| Substituent | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluoro-2-nitro | 4-Bromotoluene | 85 | |

| 4-Chloro-3-nitro | 4-Iodonitrobenzene | 78 | |

| 4-Methoxy | 4-Bromoanisole | 62 |

Q. How to resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic performance (e.g., Pd vs. Ni systems) arise from:

- Solvent polarity : Polar aprotic solvents (DMF) favor Pd systems, while non-polar solvents (toluene) suit Ni.

- Base selection : Cs₂CO₃ improves stability of boronate intermediates in Pd systems, whereas K₃PO₄ is optimal for Ni .

- Temperature : Higher temperatures (80–100°C) mitigate side reactions (e.g., protodeboronation) in Ni-catalyzed reactions .

Q. What strategies optimize stability during storage and handling?

- Storage : Under inert gas at –20°C in amber vials to prevent hydrolysis (B-O bond susceptibility).

- Handling : Use anhydrous solvents (e.g., THF) and gloveboxes for moisture-sensitive steps. Stability assays show <5% degradation over 6 months under optimal conditions .

Methodological Guidelines

Designing experiments to study substituent effects in cross-coupling reactions

- Control variables : Fix catalyst (Pd(dba)₂), solvent (THF), and base (K₂CO₃).

- Vary substituents : Synthesize analogs with halogen, nitro, or alkoxy groups.

- Monitor kinetics : Use in situ NMR or GC-MS to track reaction progress.

- Statistical analysis : Apply DOE (Design of Experiments) to identify significant electronic/steric factors .

Troubleshooting low yields in boronate ester synthesis

- Common issues :

- Incomplete aryl halide conversion: Increase catalyst loading (1–5 mol%) or reaction time.

- Protodeboronation: Add stabilizing ligands (e.g., SPhos) or reduce temperature.

- Validation : Confirm boronate formation via ¹¹B NMR before proceeding to coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.